

10-Undecen-1-ol: A Versatile Synthon in Organic Chemistry

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Compound of Interest

Compound Name: **10-Undecen-1-ol**

Cat. No.: **B085765**

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Introduction

10-Undecen-1-ol, also known as undecylenyl alcohol, is a bifunctional long-chain alcohol that serves as a valuable and versatile starting material in organic synthesis.^[1] Its terminal alkene and primary hydroxyl group provide two reactive sites that can be selectively functionalized, making it an ideal synthon for the construction of a wide array of molecules. Derived from castor oil, a renewable feedstock, **10-undecen-1-ol** is an important bio-based building block for the synthesis of polymers, fine chemicals, fragrances, and pharmaceuticals.^{[2][3]} This document provides detailed application notes and experimental protocols for the use of **10-undecen-1-ol** in several key areas of organic chemistry.

Physicochemical Properties

A summary of the key physical and chemical properties of **10-undecen-1-ol** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₂ O	[1]
Molecular Weight	170.29 g/mol	[1]
Appearance	Colorless to pale yellow liquid	
Odor	Mild, waxy, fatty, with citrus and rosy notes	
Boiling Point	247-249 °C	
Melting Point	-17 to -15 °C	
Density	0.84 g/cm ³	
Refractive Index	1.449-1.451	
Flash Point	107 °C	
Solubility	Soluble in water, ethanol, and ether	

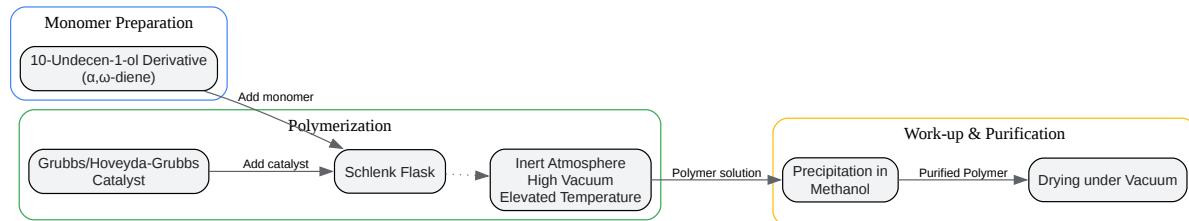
Applications in Polymer Chemistry

10-Undecen-1-ol is a valuable monomer for the synthesis of functional polymers through various polymerization techniques, most notably Acyclic Diene Metathesis (ADMET) and metallocene-catalyzed polymerization. The resulting polymers contain pendant hydroxyl groups that can be further modified, leading to materials with tailored properties.

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET polymerization of α,ω -dienes is a step-growth condensation reaction that proceeds via olefin metathesis, typically catalyzed by ruthenium-based catalysts such as Grubbs or Hoveyda-Grubbs catalysts. The reaction is driven by the removal of a small volatile alkene, usually ethylene. While **10-undecen-1-ol** itself is not a diene, it can be converted into a symmetrical α,ω -diene monomer suitable for ADMET. Alternatively, it can be used in copolymerizations.

A general workflow for ADMET polymerization is depicted below.



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General workflow for ADMET polymerization.

Experimental Protocol: Synthesis of Unsaturated Polyesters via ADMET Copolymerization

This protocol describes the ADMET copolymerization of a dianhydro-D-glucityl bis(undec-10-enoate) monomer (M1) with 1,9-decadiene (DCD) using a Hoveyda-Grubbs 2nd generation catalyst (HG2), which is a representative example of how **10-undecen-1-ol** derivatives can be polymerized.

Materials:

- Dianhydro-D-glucityl bis(undec-10-enoate) (M1)
- 1,9-decadiene (DCD)
- Hoveyda-Grubbs 2nd generation catalyst (HG2)
- Anhydrous Chloroform (CHCl_3)
- Methanol

Procedure:

- In a glovebox, add a prescribed amount of 1,9-decadiene (DCD) and a solution of the HG2 catalyst in anhydrous CHCl_3 to a 50 mL Schlenk tube.
- Stir the solution for 10 minutes at 25 °C under a nitrogen atmosphere.
- Add dianhydro-D-glucityl bis(undec-10-enoate) (M1, e.g., 150 mg, 0.325 mmol) to the reaction mixture.
- Remove the Schlenk tube from the glovebox and place it in an oil bath preheated to 50 °C.
- Stir the reaction mixture magnetically under these conditions.
- After the desired reaction time, dissolve the resulting polymer in a minimal amount of CHCl_3 and precipitate it by adding the solution dropwise to vigorously stirred methanol.
- Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Monomer Ratio (M1:DCD)	Catalyst Loading (mol%)	Time (h)	Mn (g/mol)	Đ (Mw/Mn)
1:1	0.2	3	12,800	1.7
1:5	0.2	3	15,600	1.8
1:10	0.2	3	18,300	1.9
1:10	0.2	6	23,400	2.0

Data adapted from a study on the ADMET copolymerization of a 10-undecenoate derivative.

Metallocene-Catalyzed Polymerization

Metallocene catalysts, in combination with a cocatalyst such as methylaluminoxane (MAO), can be used for the polymerization of **10-undecen-1-ol**. A key consideration is the protection of the hydroxyl group to prevent catalyst poisoning. This is typically achieved by pre-reacting the monomer with an aluminum alkyl, such as triisobutylaluminum (TIBA).

Experimental Protocol: Homopolymerization of **10-Undecen-1-ol**

This protocol provides a general procedure for the homopolymerization of **10-undecen-1-ol** using a metallocene catalyst system.

Materials:

- **10-Undecen-1-ol**
- Triisobutylaluminum (TIBA)
- Toluene
- Zirconocene dichloride (Cp_2ZrCl_2)
- Methylalumininoxane (MAO)
- Methanol
- Hydrochloric acid

Procedure:

- In a glovebox, add a calculated amount of TIBA and toluene to a flask.
- Cool the flask and add **10-undecen-1-ol** dropwise to pre-react and protect the hydroxyl group.
- In a separate reactor, introduce a solution of MAO in toluene.
- Add the pre-reacted **10-undecen-1-ol** monomer to the reactor.
- Initiate the polymerization by injecting a solution of Cp_2ZrCl_2 in toluene.
- Maintain the reaction at the desired temperature for a specified time.
- Quench the polymerization by adding acidic methanol.
- Precipitate the polymer in an excess of methanol.
- Filter the polymer, wash with methanol, and dry under vacuum.

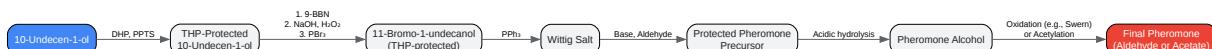
Catalyst System	Al/Zr ratio	Temperatur e (°C)	Time (h)	Conversion (%)	Mn (g/mol)
Cp ₂ ZrCl ₂ /MAO	500	50	1	45	3,400
Cp ₂ ZrCl ₂ /MAO	1000	70	1	70	4,200

Illustrative data based on typical outcomes of metallocene-catalyzed polymerization of functionalized olefins.

Applications in Fine Chemical Synthesis: Insect Pheromones

10-Undecen-1-ol is a common starting material for the synthesis of various insect pheromones, which are typically long-chain unsaturated aldehydes, alcohols, or acetates. The synthesis often involves a series of functional group transformations to elaborate the carbon chain and introduce the required double bond with specific stereochemistry.

A representative synthetic pathway for the synthesis of an insect pheromone from **10-undecen-1-ol** is outlined below.



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Synthetic route to an insect pheromone.

Experimental Protocol: Synthesis of (Z)-11-Hexadecenal (a component of the corn earworm moth pheromone)

This multi-step protocol outlines a plausible synthesis of (Z)-11-hexadecenal starting from **10-undecen-1-ol**.

Step 1: Protection of the Hydroxyl Group

The hydroxyl group is protected as a tetrahydropyranyl (THP) ether to prevent interference in subsequent steps.

Materials:

- **10-Undecen-1-ol**
- 3,4-Dihydro-2H-pyran (DHP)
- Pyridinium p-toluenesulfonate (PPTS)
- Dichloromethane (DCM)

Procedure:

- To a solution of **10-undecen-1-ol** in DCM, add a catalytic amount of PPTS.
- Add DHP dropwise at room temperature and stir the mixture overnight.
- Quench the reaction with saturated sodium bicarbonate solution.
- Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the THP-protected alcohol.

Step 2: Anti-Markovnikov Hydrobromination

The terminal alkene is converted to a primary bromide via a radical-mediated hydrobromination.

Materials:

- THP-protected **10-undecen-1-ol**
- Hydrogen bromide (HBr) in acetic acid
- Benzoyl peroxide (radical initiator)

Procedure:

- Dissolve the THP-protected **10-undecen-1-ol** in a suitable solvent.
- Add a catalytic amount of benzoyl peroxide.
- Bubble HBr gas through the solution or add a solution of HBr in acetic acid at 0 °C.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Work up the reaction by washing with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 11-bromo-1-(tetrahydropyran-1-yloxy)undecane.

Step 3: Wittig Reaction

The carbon chain is extended via a Wittig reaction to introduce the desired carbon skeleton and the Z-alkene.

Materials:

- 11-bromo-1-(tetrahydropyran-1-yloxy)undecane
- Triphenylphosphine (PPh_3)
- Pentanal
- A strong base (e.g., n-butyllithium or sodium amide)
- Anhydrous THF

Procedure:

- Prepare the phosphonium salt by refluxing the bromoalkane with PPh_3 in a suitable solvent like toluene.
- Suspend the phosphonium salt in anhydrous THF and add a strong base at low temperature to generate the ylide.

- Add pentanal to the ylide solution and allow the reaction to proceed to form the (Z)-alkene.
- Quench the reaction and extract the product.

Step 4: Deprotection and Oxidation

The THP protecting group is removed, and the resulting alcohol is oxidized to the target aldehyde.

Materials:

- The product from Step 3
- Acetic acid, THF, water mixture (for deprotection)
- Oxalyl chloride, DMSO, triethylamine (for Swern oxidation)
- DCM

Procedure:

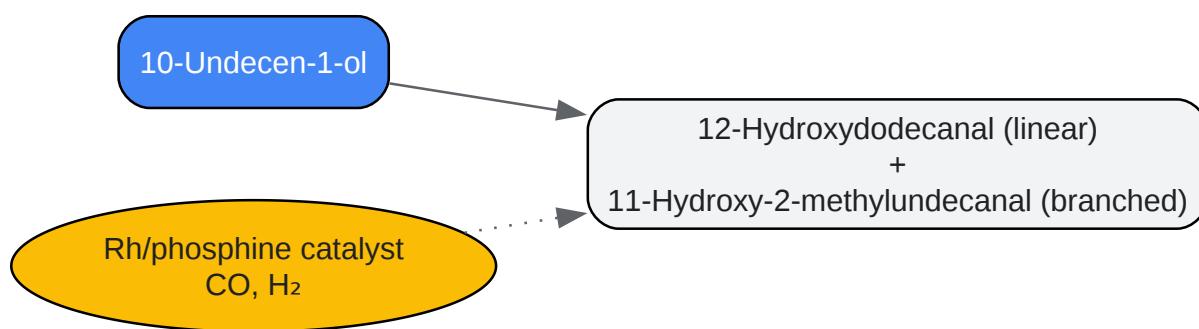
- Deprotection: Dissolve the protected alkene in a mixture of acetic acid, THF, and water and stir at room temperature to remove the THP group. Purify the resulting alcohol.
- Swern Oxidation: Dissolve oxalyl chloride in DCM at -78 °C. Add DMSO, followed by the alcohol. After stirring, add triethylamine. Allow the reaction to warm to room temperature. Quench, extract, and purify the product to obtain (Z)-11-hexadecenal.

Step	Product	Typical Yield (%)
1	THP-protected 10-undecen-1-ol	>95
2	11-bromo-1-(tetrahydropyranloxy)undecane	80-90
3	(Z)-11-Hexadecen-1-ol (THP-protected)	70-85 (Z/E selectivity dependent on conditions)
4	(Z)-11-Hexadecenal	85-95 (for both steps)

Other Key Transformations of 10-Undecen-1-ol

Hydroformylation

Hydroformylation (or the oxo process) involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of **10-undecen-1-ol**. This reaction is typically catalyzed by rhodium or cobalt complexes and yields a mixture of linear and branched aldehydes. The linear aldehyde, 12-hydroxydodecanal, is a valuable intermediate for the synthesis of diols and other fine chemicals.



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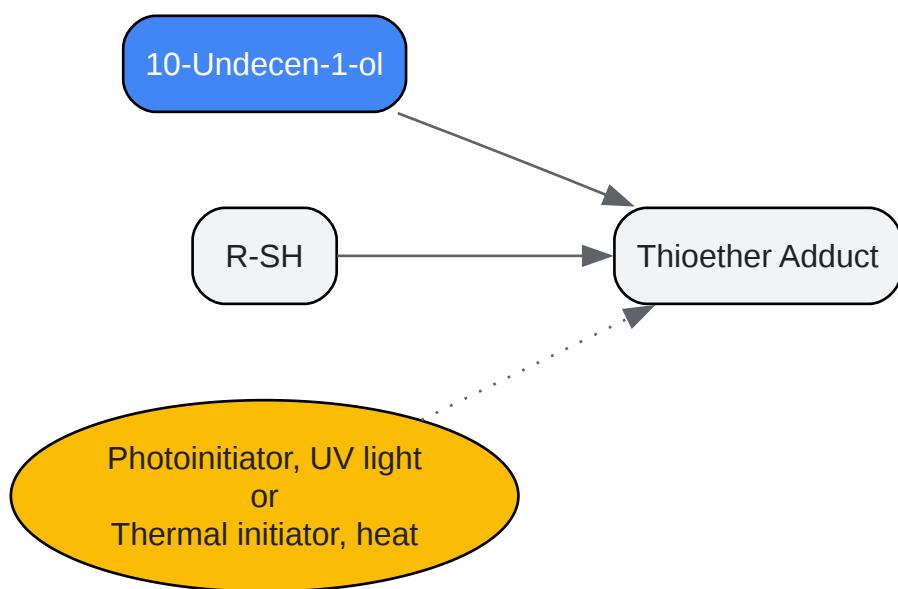
Hydroformylation of **10-undecen-1-ol**.

General Protocol for Rhodium-Catalyzed Hydroformylation:

- In a high-pressure reactor, dissolve **10-undecen-1-ol** and a rhodium catalyst precursor (e.g., Rh(acac)(CO)₂) and a phosphine or phosphite ligand (e.g., BiPhePhos) in a suitable solvent (e.g., toluene).
- Seal the reactor, purge with syngas (a mixture of CO and H₂), and then pressurize to the desired pressure (e.g., 20-40 bar).
- Heat the reactor to the reaction temperature (e.g., 120 °C) and stir for the required duration.
- After cooling and venting the reactor, the product mixture can be analyzed by GC and NMR to determine the conversion and regioselectivity.

Thiol-Ene "Click" Chemistry

The terminal alkene of **10-undecen-1-ol** is an excellent substrate for the thiol-ene "click" reaction. This radical-mediated addition of a thiol across the double bond is highly efficient, proceeds under mild conditions (often photoinitiated), and is tolerant of the hydroxyl group. This reaction can be used to introduce a wide variety of functional groups or to create polymer networks.



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Thiol-ene reaction of **10-undecen-1-ol**.

General Protocol for Photoinitiated Thiol-Ene Reaction:

- In a quartz reaction vessel, dissolve **10-undecen-1-ol**, the desired thiol (e.g., 2-mercaptoethanol), and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) in a suitable solvent (e.g., THF or acetonitrile).
- Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can inhibit the radical reaction.
- Irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature with stirring.
- Monitor the reaction progress by TLC or NMR.
- Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography.

Epoxidation and Dihydroxylation

The double bond of **10-undecen-1-ol** can be epoxidized using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to yield a 1,2-diol (10,11-dihydroxyundecan-1-ol).

General Protocol for Epoxidation and Hydrolysis:

- Epoxidation: Dissolve **10-undecen-1-ol** in a chlorinated solvent like DCM. Add m-CPBA portion-wise at 0 °C. Stir the reaction at room temperature until completion. Wash the reaction mixture with sodium bicarbonate and sodium thiosulfate solutions to remove excess peroxy acid and the benzoic acid byproduct.
- Hydrolysis: The isolated epoxide can be hydrolyzed to the diol by stirring with dilute acid (e.g., perchloric acid or sulfuric acid) in a mixture of THF and water.

Applications in Drug Development

While **10-undecen-1-ol** is widely used in the synthesis of fragrances and polymers, its application in the synthesis of active pharmaceutical ingredients (APIs) is less direct and often involves its conversion to other key intermediates. For instance, long-chain alcohols and their derivatives are precursors in the synthesis of prostaglandins, a class of lipid compounds with

diverse physiological effects and therapeutic applications, including in the treatment of glaucoma and inflammation. The synthesis of prostaglandins often involves the construction of a cyclopentane core and two side chains, where long-chain synthons derived from molecules like **10-undecen-1-ol** can be incorporated. However, direct and detailed synthetic routes from **10-undecen-1-ol** to specific commercial drugs are not readily found in the public domain, suggesting its role is more as a foundational building block in early-stage synthetic strategies. Similarly, derivatives of long-chain fatty acids and alcohols are explored for the synthesis of novel anti-inflammatory agents.

Conclusion

10-Undecen-1-ol is a highly valuable and versatile synthon in modern organic chemistry. Its dual functionality, combined with its renewable origin, makes it an attractive starting material for a wide range of applications. The protocols and data presented herein demonstrate its utility in the synthesis of advanced polymers, complex fine chemicals like insect pheromones, and as a potential precursor in the development of new pharmaceutical agents. The continued exploration of new reactions and applications of this simple yet powerful molecule will undoubtedly lead to further innovations in chemical synthesis.

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References

- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
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